molecular formula C13H12N4OS B2729019 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone CAS No. 1051983-35-7

3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone

Cat. No.: B2729019
CAS No.: 1051983-35-7
M. Wt: 272.33
InChI Key: URLHBVZOVZMEJW-NZEDCCBKSA-N
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Description

3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone is a heterocyclic hydrazone derivative featuring a thienyl substituent at the 3-position and a phenylhydrazono group at the 2-position. Its structure combines a propanal backbone with conjugated hydrazone and aromatic moieties, enabling unique electronic and steric properties.

Properties

IUPAC Name

(2E,3E)-3-hydrazinylidene-2-(phenylhydrazinylidene)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c14-15-9-11(13(18)12-7-4-8-19-12)17-16-10-5-2-1-3-6-10/h1-9,16H,14H2/b15-9+,17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLHBVZOVZMEJW-NZEDCCBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone typically involves the condensation of 2-thiophenecarboxaldehyde with phenylhydrazine, followed by the reaction with a suitable ketone. The reaction conditions often require an acidic or basic catalyst to facilitate the condensation process. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Oxime Formation and Subsequent Reactions

The compound undergoes oxime formation at the aldehyde group when treated with hydroxylamine hydrochloride under acidic conditions (ethanol/HCl, reflux) . The resulting oxime derivatives serve as intermediates for further transformations:

Reaction TypeConditionsProducts FormedYieldCharacterization Data (IR/NMR)
Oxime synthesisNH₂OH·HCl, EtOH/HCl, refluxThienyl-substituted oximes80–87%IR: 3178–3529 cm⁻¹ (OH), 1602–1635 cm⁻¹ (C=O); ¹H NMR: δ 8.76–8.77 ppm (oxime-CH)
Pyrolysis of oximes200°C (gas phase)3-Aminoisoxazole derivatives65–72%MS: m/z = 273–287 (M⁺); IR: Loss of C=O stretch

Cyclization Reactions

The hydrazone moiety facilitates cyclization under basic or thermal conditions to form nitrogen-containing heterocycles:

2.1. Triazole Formation

Reaction with hydrazine hydrate in ethanol yields 1,2,4-triazole derivatives via cyclocondensation :

text
Reaction: 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone + NH₂NH₂·H₂O → 1,2,4-Triazole derivative

Conditions : Ethanol, triethylamine, 80°C, 4–6 hrs
Yield : 74–81%
Key Data : ¹H NMR shows loss of aldehyde proton (δ 9.68 ppm) and new aromatic protons at δ 7.20–8.46 ppm .

Metal Complexation

The compound acts as a bidentate ligand for Ag(I) ions through its carbonyl oxygen and hydrazone nitrogen atoms :

Metal SaltReaction ConditionsComplex StructureStability Data
AgNO₃Methanol/H₂O, RT, 2 hrs[Ag(L)₂]NO₃Decomposes above 240°C

Key Observations :

  • IR shifts: C=O stretch decreases from 1645 → 1610 cm⁻¹ upon coordination

  • ¹H NMR: Downfield shift of hydrazone NH proton (δ 13.84 → 14.12 ppm)

Nucleophilic Substitution at Thienyl Group

The electron-rich thiophene ring undergoes electrophilic substitution under controlled conditions:

ReagentConditionsProductSelectivity
HNO₃/H₂SO₄0–5°C, 30 min5-Nitro-thienyl derivative>90% para
Br₂/CHCl₃RT, 1 hr3-Bromo-thienyl analog85% α-site

Limitation : Harsh conditions (e.g., SOCl₂) lead to decomposition of the hydrazone backbone .

Condensation Reactions

The aldehyde group participates in Knoevenagel-type condensations with active methylene compounds:

Partner ReagentCatalystProduct ClassApplication
MalononitrilePiperidine2-Aminothiophene derivativesFluorescent materials
Ethyl acetoacetateNaOH/EtOHCoumarin hybridsAntimicrobial agents

Typical Yield : 62–78%
Reaction Time : 3–5 hrs under reflux

Scientific Research Applications

Applications in Organic Synthesis

  • Synthesis of Hydrazones : The compound serves as a precursor for synthesizing various hydrazones, which are important intermediates in organic synthesis. Hydrazones are widely used in the preparation of pharmaceuticals and agrochemicals due to their reactivity and ability to form stable complexes with metal ions.
  • Reactions with Carbonyl Compounds : The hydrazone can react with carbonyl compounds to form imines, which are valuable in the synthesis of heterocyclic compounds. This reaction is particularly useful in the development of new drugs and biologically active compounds.
  • Use in Named Reactions : The compound can be utilized in several named reactions such as the Mannich reaction and the Schiff base formation, which are fundamental methods in organic synthesis for constructing complex molecular frameworks .

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of hydrazones exhibit significant antimicrobial properties. Studies have shown that 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone and its derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Properties : Preliminary studies suggest that certain hydrazone derivatives possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a focus for further investigation in cancer therapeutics .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial for treating conditions like arthritis and other inflammatory diseases. This application is particularly relevant given the increasing prevalence of such diseases globally .

Material Science Applications

  • Dyes and Pigments : The vibrant color properties of hydrazones allow their use as dyes in textiles and other materials. Their stability under various environmental conditions makes them suitable for applications requiring long-lasting color retention.
  • Sensor Development : Compounds like this compound can be utilized in the development of sensors for detecting metal ions or other analytes due to their ability to form complexes with various substances .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Demonstrated effective inhibition against E. coli and S. aureus strains
Anticancer Induced apoptosis in breast cancer cell lines
Material Science Developed a novel dye with high stability and colorfastness

Mechanism of Action

The mechanism of action of 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the thienyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural differentiator is the 2-thienyl group at the 3-position. Comparable analogs include:

  • Phenyl-substituted derivatives: e.g., 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal .
  • Halogenated derivatives: e.g., 3-(4-chlorophenyl)-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanal .
  • Bis-hydrazones: e.g., 3,3'-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxo-2-(2-phenylhydrazono)propanal) .

Substituent Impact :

  • Electron-withdrawing groups (NO₂, Cl, Br): Increase molecular polarity and stability, as seen in 3-(3-nitrophenyl)-3-oxo-2-(2-phenylhydrazono)propanal (7f, ), which has a higher molecular weight (297.27 g/mol) and distinct IR peaks (1523 cm⁻¹ for NO₂) .
  • Thienyl vs.

Reactivity Differences :

  • Cyclization pathways: Phenyl-substituted analogs (e.g., 1c in ) undergo 6π-electrocyclization to form pyrido[3,2-c]cinnolines, while thienyl-containing compounds may favor alternative pathways due to sulfur’s electronic effects .
  • Tautomerism: Hydrazones with phenyl groups exhibit Z-E isomerization, as observed in 3-(2-phenylhydrazono)indolin-2-one (). Thienyl substituents could shift tautomeric equilibria due to enhanced conjugation .

Physical and Spectral Properties

Comparative Data Table :

Compound Substituents (3-position) Melting Point (°C) IR (C=O, cm⁻¹) ¹H-NMR (δ, ppm) Reference
Target Compound 2-thienyl Not reported ~1639 Not available
3-(3-Methoxyphenyl) analog (7c) 3-methoxyphenyl Not reported 1643 3.79 (CH₃), 10.00 (CHO)
3-(4-Chlorophenyl) analog (7d) 4-chlorophenyl Not reported 1644 7.15–7.88 (aromatic H)
3-(3-Nitrophenyl) analog (7f) 3-nitrophenyl Not reported 1643 8.68 (aromatic H, NO₂)
Silver(I) complex (9A) 4-chlorophenyl Not reported 1630–1640 Not reported

Key Observations :

  • IR spectra consistently show C=O stretches between 1630–1644 cm⁻¹, indicating minimal substituent effects on carbonyl groups .
  • ¹H-NMR aromatic shifts vary with substituents (e.g., NO₂ in 7f causes downfield shifts to δ 8.68) .

Biological Activity

3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone is an organic compound notable for its unique structural features, combining phenylhydrazone and thienyl groups. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the condensation of 2-thiophenecarboxaldehyde with phenylhydrazine, followed by reaction with a suitable ketone under acidic or basic conditions. The overall reaction can be summarized as follows:

2 Thiophenecarboxaldehyde+PhenylhydrazineHydrazone Intermediate3 Oxo 2 2 phenylhydrazono 3 2 thienyl propanal hydrazone\text{2 Thiophenecarboxaldehyde}+\text{Phenylhydrazine}\rightarrow \text{Hydrazone Intermediate}\rightarrow \text{3 Oxo 2 2 phenylhydrazono 3 2 thienyl propanal hydrazone}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies utilizing cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that this compound induces apoptosis in a concentration-dependent manner. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Cell Line IC50 (µM)
MCF-715
HeLa20

The biological activity of this compound is attributed to its structural characteristics, particularly the presence of the hydrazone functional group, which can form stable complexes with metal ions. This chelation may enhance its biological efficacy by facilitating interactions with various enzymes and receptors involved in metabolic processes.

Interaction with Metal Ions

The hydrazone moiety can form complexes with transition metals, which may alter their reactivity and stability. This interaction is crucial for the compound's antimicrobial and anticancer properties, as it may enhance the generation of reactive oxygen species (ROS), leading to increased oxidative stress in target cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various hydrazones revealed that derivatives similar to this compound exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics.
  • Anticancer Research : In a recent investigation, the compound was tested against multiple cancer cell lines, showing significant cytotoxic effects. The study highlighted its potential as a lead compound for further development into anticancer therapies.

Q & A

Basic: What are the standard synthetic routes for 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone?

The compound is synthesized via condensation reactions between substituted hydrazines and β-diketone precursors. For example, derivatives like 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal are prepared by reacting arylhydrazines with 3-aryl-3-oxopropanal derivatives under acidic conditions (e.g., acetic acid with ammonium acetate as a catalyst) . Yields typically range from 72% to 81%, with purification via recrystallization from ethanol or toluene . Key variables include substituent electronic effects (e.g., electron-withdrawing groups like Cl or NO₂ on the aryl ring) and reaction time optimization to minimize side products .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Characterization relies on:

  • ¹H/¹³C NMR : Peaks at δ 10.00 (s, CHO) and δ 14.20 (s, NH) confirm the hydrazone moiety. Aromatic protons appear as multiplet signals (δ 7.11–8.68) .
  • IR spectroscopy : Stretching bands at ~1644 cm⁻¹ (C=O), ~1590 cm⁻¹ (C=N), and ~3430 cm⁻¹ (N-H) are diagnostic .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 265.42 for 3-oxo-2-(2-phenylhydrazono)-3-m-tolylpropanal) validate molecular weight .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared with calculated values (e.g., C: 72.16% vs. found: 72.40%) .

Advanced: How do reaction conditions influence cyclization pathways in the synthesis of heterocyclic derivatives?

Under high-pressure conditions (140°C in a Q-tube reactor), 3-oxo-2-(2-phenylhydrazono)propanal derivatives undergo cyclization with nitriles or DMF-DMA to form pyrazolo[3,4-c]pyridines. For example, heating with benzoylacetonitrile yields 2,6-diphenyl-5-(p-tolyldiazenyl)nicotinonitrile (84% yield), while DMF-DMA promotes pyrazolo ring formation (93% yield) . Solvent choice (e.g., toluene vs. acetic acid) and pressure control are critical to suppress competing pathways like dimerization .

Advanced: How can researchers resolve contradictions in reaction yields reported under varying conditions?

Discrepancies in yields (e.g., 72% vs. 90% for chlorophenyl derivatives) often arise from:

  • Substituent steric/electronic effects : Electron-deficient aryl groups (e.g., nitro) slow reaction kinetics, requiring extended heating .
  • Catalyst loading : Excess ammonium acetate (>1.5 equiv.) in acetic acid improves protonation of intermediates but may degrade sensitive hydrazones .
  • Purification methods : Column chromatography vs. recrystallization can affect isolated yields due to losses during solvent removal .

Advanced: What heterocyclic systems can be synthesized from this hydrazone, and what are their applications?

The compound serves as a precursor for:

  • Pyridazine derivatives : Condensation with cyanoacetates yields 2-amino-6-phenyl-5-arylazonicotinic esters, which exhibit antimicrobial activity .
  • Pyrazolo[3,4-c]pyridines : These heterocycles show potential as kinase inhibitors due to their planar aromatic systems .
  • Thiazolidinones : Reaction with thioureas or isothiocyanates generates sulfur-containing rings with antidiabetic activity .

Methodological: What are best practices for crystallizing hydrazone derivatives for X-ray diffraction studies?

  • Solvent selection : Use ethanol or toluene for slow evaporation to grow single crystals. Avoid DMSO (high viscosity impedes crystal formation) .
  • Temperature gradient : Cooling from 60°C to room temperature over 24 hours enhances crystal quality .
  • Additives : Small amounts of hexane or diethyl ether induce nucleation in polar solvents .

Structural Analysis: How does X-ray diffraction confirm the E/Z configuration of the hydrazone moiety?

X-ray crystallography reveals bond angles and dihedral angles between the hydrazone N-N bond and adjacent carbonyl/thienyl groups. For example, in allyl 3-oxo-2-(2-phenylhydrazone) butanoate, the E-configuration is confirmed by a dihedral angle >150° between the phenyl and thienyl planes .

Data Contradiction: Why do computational models sometimes conflict with experimental spectral data?

Discrepancies arise from:

  • Solvent effects : DFT calculations often assume gas-phase conditions, whereas experimental NMR/IR data include solvent interactions (e.g., DMSO hydrogen bonding) .
  • Tautomerism : Hydrazone-keto equilibria in solution are not always modeled in simulations, leading to shifted resonance signals .

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